molecular formula C24H19BrClNO4S B12468796 2-(4-Bromophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate

2-(4-Bromophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate

Cat. No.: B12468796
M. Wt: 532.8 g/mol
InChI Key: NBXLFVOLBRVFFR-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a chlorophenyl group, and a sulfanylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, starting with the preparation of the bromophenyl and chlorophenyl intermediates. These intermediates are then subjected to a series of reactions, including esterification and carbamoylation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The bromophenyl and chlorophenyl groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various hydro derivatives.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE
  • (2-BROMO-4-CHLOROPHENYL) (PHENYL)METHANOL
  • (2-BROMO-4-CHLOROPHENYL)METHANAMINE HYDROCHLORIDE

Uniqueness

Compared to these similar compounds, 2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C24H19BrClNO4S

Molecular Weight

532.8 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-[4-(4-chlorophenyl)sulfanylanilino]-4-oxobutanoate

InChI

InChI=1S/C24H19BrClNO4S/c25-17-3-1-16(2-4-17)22(28)15-31-24(30)14-13-23(29)27-19-7-11-21(12-8-19)32-20-9-5-18(26)6-10-20/h1-12H,13-15H2,(H,27,29)

InChI Key

NBXLFVOLBRVFFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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